molecular formula C9H12N2O2 B1590022 Ethyl 2-(6-aminopyridin-2-yl)acetate CAS No. 71469-82-4

Ethyl 2-(6-aminopyridin-2-yl)acetate

Cat. No.: B1590022
CAS No.: 71469-82-4
M. Wt: 180.2 g/mol
InChI Key: AJIPGVQKXQFJNX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, featuring an amino group at the 6-position of the pyridine ring and an ethyl ester group attached to the acetic acid moiety

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial production typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine N-oxide.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

    • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    • Substitution: Nucleophiles such as ammonia, amines, and alcohols can be used, often in the presence of a base or acid catalyst.

    Major Products Formed:

    • Oxidation: Pyridine N-oxide derivatives.

    • Reduction: Amines or alcohols.

    • Substitution: Various substituted pyridine derivatives.

    Scientific Research Applications

    Ethyl 2-(6-aminopyridin-2-yl)acetate has several applications in scientific research:

    • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Ethyl 2-(6-aminopyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

    Comparison with Similar Compounds

    • Ethyl 2-(pyridin-2-yl)acetate

    • Ethyl 2-(6-methylpyridin-2-yl)acetate

    • Ethyl 2-(6-chloropyridin-2-yl)acetate

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    Properties

    IUPAC Name

    ethyl 2-(6-aminopyridin-2-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AJIPGVQKXQFJNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)CC1=NC(=CC=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50516747
    Record name Ethyl (6-aminopyridin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50516747
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    180.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    71469-82-4
    Record name Ethyl (6-aminopyridin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50516747
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A 15% n-hexane solution (338.6 g.) of n-butyllithium was dropwise added to a solution of 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine (100 g.) in anhydrous tetrahydrofuran (300 ml.) at -20° to -30° C. over one hour and the solution was stirred at 20° to 23° C. for one hour. The resultant solution was added in small portions to crushed dry ice (1 kg.) under stirring, and stirred till a room temperature. After removing tetrahydrofuran from the solution under reduce pressure, absolute ethanol (1 l.) was added to the residue. 30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C., and further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes and then the solution was stirred at 10° C. overnight. After removing ethanol from the resultant solution, the residue was dissolved in water, and washed with ethyl acetate 3 times. The solution was adjusted to pH 7 to 8 with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated under reduced pressure to give the crude product (54 g.). The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene) to give ethyl 2-(6-aminopyridin-2-yl)acetate (30.2 g.), mp. 66° to 68° C.
    Quantity
    338.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
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    Reaction Step One
    Name
    2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine
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    100 g
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    Reaction Step One
    Quantity
    300 mL
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    Reaction Step One
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    Reaction Step Two
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    Synthesis routes and methods II

    Procedure details

    A 15% n-hexane solution (338.6 g.) of n-butyllithium was dropwise added to a solution of 6-[N,N-bis(trimethylsilyl)amino]-2-methylpyridine (100 g.) in anhydrous tetrahydrofuran (300 ml.) at -20° to -30° C. over one hour and the solution was stirred at 20° to 23° C. for one hour. The resultant solution was added in small portions to crushed dry ice (1 kg.) under stirring, and stirred till a room temperature. After removing tetrahydrofuran from the solution under reduced pressure, absolute ethanol (1 l) was added to the residue. 30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C., and further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes and then the solution was stirred at 10° C. overnight. After removing ethanol from the resultant solution, the residue was dissolved in water, and washed with ethyl acetate 3 times. The solution was adjusted to pH 7 to 8 with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated under reduced pressure to give the crude product (54 g.) The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene) to give ethyl 2-(6-aminopyridin-2-yl)acetate (30.2 g.), mp 66° to 68° C.
    Quantity
    338.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    6-[N,N-bis(trimethylsilyl)amino]-2-methylpyridine
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    resultant solution
    Quantity
    0 (± 1) mol
    Type
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    Reaction Step Two
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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